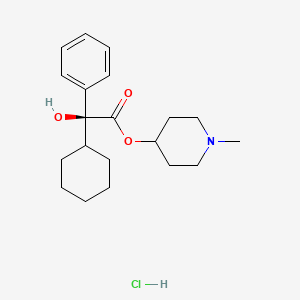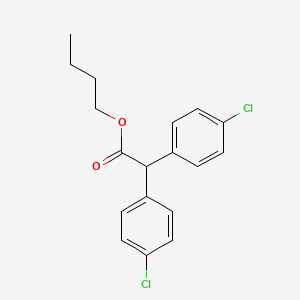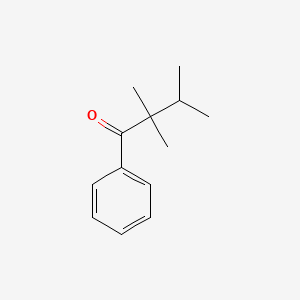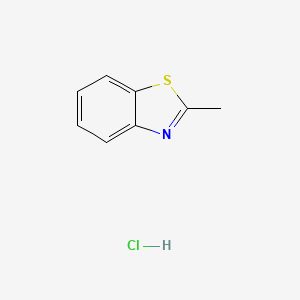![molecular formula C22H14O6 B14656595 1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 53831-49-5](/img/structure/B14656595.png)
1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is a complex organic compound characterized by the presence of two hydroxyphenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] typically involves the reaction of 1,3-phenylenediamine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride can convert the ethanone groups to alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar structure but with different substituents.
Bisphenol S: Contains sulfone groups instead of ethanone.
Bisphenol F: Features a different aromatic backbone.
Properties
CAS No. |
53831-49-5 |
|---|---|
Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-[3-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C22H14O6/c23-17-8-4-13(5-9-17)19(25)21(27)15-2-1-3-16(12-15)22(28)20(26)14-6-10-18(24)11-7-14/h1-12,23-24H |
InChI Key |
UWQUWQZWCILZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14656516.png)
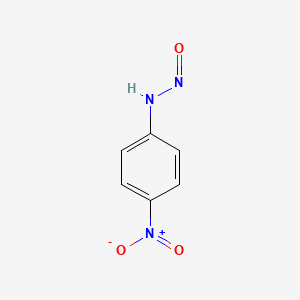
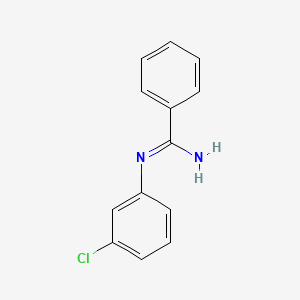
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
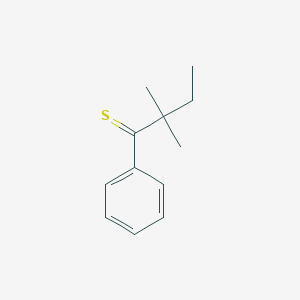
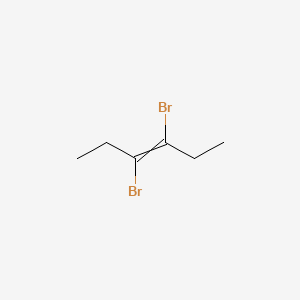
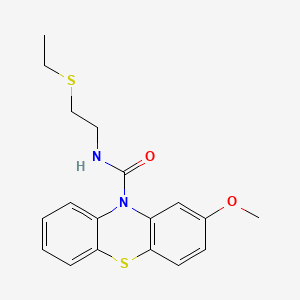
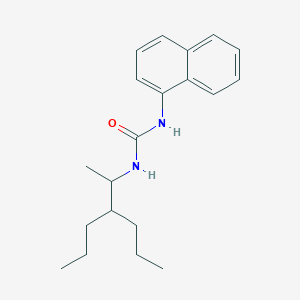
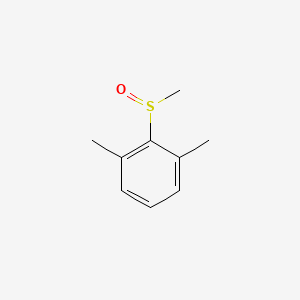
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
